molecular formula C5H7NO3 B134368 3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) CAS No. 149795-00-6

3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI)

Katalognummer: B134368
CAS-Nummer: 149795-00-6
Molekulargewicht: 129.11 g/mol
InChI-Schlüssel: HBLOOLAOJAVRTK-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) is an organic compound with the molecular formula C5H7NO3 It is characterized by the presence of a nitro group (-NO2) and a butene moiety, which includes a double bond in the E-configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) typically involves the nitration of 3-methyl-3-butene-2-one. One common method is the reaction of 3-methyl-3-butene-2-one with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of 3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents are hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group converted to an amino group.

    Substitution: Compounds with various functional groups replacing the nitro group.

Wissenschaftliche Forschungsanwendungen

3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) involves its interaction with molecular targets through its nitro and butene moieties. The nitro group can participate in redox reactions, while the butene moiety can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects by modifying cellular pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-3-butene-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitro-3-butene-2-one: Similar structure but without the methyl group, affecting its reactivity and applications.

    2-Nitro-3-butene-2-one: Different position of the nitro group, leading to distinct chemical properties.

Uniqueness

3-Buten-2-one, 3-methyl-4-nitro-, (3E)-(9CI) is unique due to the combination of the nitro group and the E-configuration of the double bond. This configuration influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

149795-00-6

Molekularformel

C5H7NO3

Molekulargewicht

129.11 g/mol

IUPAC-Name

(E)-3-methyl-4-nitrobut-3-en-2-one

InChI

InChI=1S/C5H7NO3/c1-4(5(2)7)3-6(8)9/h3H,1-2H3/b4-3+

InChI-Schlüssel

HBLOOLAOJAVRTK-ONEGZZNKSA-N

SMILES

CC(=C[N+](=O)[O-])C(=O)C

Isomerische SMILES

C/C(=C\[N+](=O)[O-])/C(=O)C

Kanonische SMILES

CC(=C[N+](=O)[O-])C(=O)C

Synonyme

3-Buten-2-one, 3-methyl-4-nitro-, (3E)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.